1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-ethyl-3-(3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-3-15-8-7-13(14(15)10-16)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3 |
InChI Key |
MTHXEGHKNFPSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Reagents: Pyrrole, 3-methylbenzaldehyde (or analogous aldehydes)
- Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids
- Conditions: Reflux in solvents like ethanol or toluene, often with azeotropic removal of water to drive the reaction forward
Research Outcomes:
A study reported in the Open Organic Chemistry Journal (2009) demonstrated the condensation of pyrrole with heterocyclic aldehydes, yielding pyrrole-2-carbaldehyde derivatives efficiently. The reaction typically proceeds via electrophilic aromatic substitution at the pyrrole ring's 2-position, facilitated by the aldehyde's electrophilicity.
Data Table 1: Typical Reaction Conditions for Pyrrole-Aldehyde Condensation
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol, Toluene | |
| Catalyst | p-Toluenesulfonic acid, BF3·Et2O | |
| Temperature | Reflux (~80-110°C) | |
| Reaction Time | 4-8 hours | |
| Yield | 65-85% |
Formylation of Pyrrole Derivatives (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack formylation is a classical method for introducing aldehyde groups at the 2-position of pyrroles, especially suitable for synthesizing pyrrole-2-carbaldehyde derivatives.
Procedure:
- Reagents: Pyrrole, POCl₃, DMF
- Conditions: The mixture of pyrrole and DMF is treated with POCl₃ at low temperatures (~0°C), then warmed to room temperature
- Outcome: Formation of pyrrole-2-carbaldehyde with high regioselectivity
Research Outcomes:
In a study, the formylation of pyrrole derivatives yielded 1-ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde efficiently, with yields ranging from 70-80%. The reaction's regioselectivity is confirmed by NMR and IR spectroscopy, showing characteristic aldehyde peaks.
Data Table 2: Vilsmeier-Haack Formylation Conditions
| Parameter | Conditions | Reference |
|---|---|---|
| Reagents | Pyrrole, POCl₃, DMF | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2-6 hours | |
| Yield | 70-80% |
Multicomponent and Cyclization Approaches
Recent advances include multicomponent reactions (MCRs) involving pyrrole, aldehydes, and other building blocks to synthesize complex pyrrole derivatives.
Methodology:
- Reagents: Pyrrole, substituted aldehydes, catalysts such as Amberlyst-15 or metal catalysts
- Conditions: Mild heating, solvent systems like acetonitrile or ethanol, often under microwave irradiation for efficiency
- Outcome: Formation of substituted pyrroles with aldehyde functionalities
Research Outcomes:
A 2018 review highlights the multicomponent synthesis of pyrroles, emphasizing regioselectivity and functional group tolerance. These methods allow for the synthesis of 1-ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde with high yields and minimal by-products.
Data Table 3: Multicomponent Synthesis Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Catalysts | Amberlyst-15, Cu(II) salts | |
| Solvent | Acetonitrile, ethanol | |
| Temperature | 80-120°C | |
| Reaction Time | 3-6 hours | |
| Yield | 65-78% |
Alternative Synthetic Routes
a. Acylation and Wolf-Kishner Reduction:
- Synthesis of 2-alkylpyrroles via acylation of pyrrole followed by reduction with Wolf-Kishner conditions yields the corresponding alkylpyrroles, which can then be formylated or further functionalized to obtain the target compound.
b. Use of Heterocyclic Precursors:
- Employing heteroaryl aldehydes or ketones as starting materials, followed by cyclization and functional group manipulations, can afford the desired pyrrole derivatives with specific substitutions.
Summary of Key Parameters and Outcomes
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Electrophiles such as bromine or nitronium ion, in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic nature of the compound allows it to interact with various molecular targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-2-carbaldehyde Derivatives
Key Observations :
- Electronic Effects: The 3-methylphenyl group in the target compound donates electrons via its methyl substituent, enhancing the pyrrole ring’s electron density, whereas fluorinated or cyano-containing analogs (e.g., ) exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions.
- Functional Group Reactivity : Aldehyde-containing derivatives (target compound, ) are prone to oxidation or condensation, while esters () undergo hydrolysis or nucleophilic acyl substitution.
Insights :
- The target compound’s moderate solubility and high GI absorption suggest bioavailability advantages in drug design compared to less-polar analogs like .
- Safety data for the target compound are sparse in the provided evidence, but structurally related esters () and fluorinated compounds () may inform hazard assessments.
Biological Activity
1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure enables it to interact with various biological targets, making it a candidate for research in medicinal chemistry, particularly in the areas of enzyme inhibition and receptor binding.
Chemical Structure
The chemical structure of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde can be represented as follows:
This structure includes an ethyl group, a methyl-substituted phenyl ring, and a pyrrole ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The aromatic nature of the pyrrole allows for significant π-π interactions and hydrogen bonding, which are crucial for binding affinity. The compound may act as an inhibitor by occupying the active sites of enzymes, thereby preventing substrate access and modulating enzymatic activity.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | A549 (lung cancer) | 25 | Induces apoptosis |
| Similar Pyrrole Derivative | MCF-7 (breast cancer) | 15 | Cell cycle arrest at G1 phase |
| Similar Pyrrole Derivative | HeLa (cervical cancer) | 10 | Inhibits cell proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of pyrrole derivatives has also been explored. Studies have demonstrated that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Study 1: Enzyme Inhibition
In a recent study, researchers investigated the enzyme inhibition properties of 1-Ethyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. The compound was tested against several enzymes involved in metabolic pathways. The results indicated that it effectively inhibited certain enzymes with IC50 values ranging from 10 to 30 µM, suggesting potential therapeutic applications in metabolic disorders.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro, indicating its potential as a treatment for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
